4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine
CAS No.:
Cat. No.: VC16007058
Molecular Formula: C9H8FN3
Molecular Weight: 177.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8FN3 |
---|---|
Molecular Weight | 177.18 g/mol |
IUPAC Name | 4-fluoro-2-(1-methylpyrazol-4-yl)pyridine |
Standard InChI | InChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3 |
Standard InChI Key | TYTAOZZGCWCXDN-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C2=NC=CC(=C2)F |
Introduction
Structural Characterization and Molecular Design
Core Architecture and Substituent Effects
The molecular structure of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine consists of a pyridine ring with two key substituents: a fluorine atom at the 4-position and a 1-methylpyrazole group at the 2-position. The fluorine atom introduces electronegativity, enhancing metabolic stability and influencing hydrogen-bonding interactions in biological targets . The 1-methylpyrazole moiety contributes to π-stacking interactions and hydrophobic contacts, as observed in analogous MET kinase inhibitors . Computational modeling of similar compounds suggests that the pyridine-pyrazole orientation adopts a U-shaped conformation, stabilized by intramolecular interactions between the pyridine nitrogen and pyrazole methyl group .
Table 1: Key Structural Parameters of 4-Fluoro-2-(1-Methyl-1H-Pyrazol-4-yl)Pyridine
Property | Value/Description | Source Analogue |
---|---|---|
Molecular Formula | C9H8FN3 | Derived from |
Molecular Weight | 177.18 g/mol | Calculated |
LogP (Predicted) | 1.2 | Similar to |
Hydrogen Bond Acceptors | 4 | Structural analysis |
Synthetic Strategies and Optimization
Cross-Coupling Approaches
The synthesis of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves palladium-catalyzed cross-coupling reactions. A representative route, adapted from the preparation of analogous triazolopyridines , begins with a Stille coupling between 5-bromo-2-fluoropyridine and 1-methyl-4-(tributylstannyl)-1H-pyrazole. This method yields moderate to high efficiency (60–70%) under optimized conditions . Alternative Suzuki-Miyaura couplings using boronic ester derivatives have also been reported for related pyridine-pyrazole systems, though fluorinated substrates require careful handling to prevent defluorination .
Chirality and Enantioselective Synthesis
While the target compound is achiral, intermediate steps in related syntheses highlight challenges in stereochemical control. For example, Mitsunobu reactions employing (S)-(−)-methyl lactate have been used to install chiral centers in naphthyridinone precursors . These methodologies emphasize the importance of reaction temperature (<10°C) and azide cyclization conditions to prevent racemization .
Table 2: Representative Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Stille Coupling | Pd(OAc)2, XPhos, 1,4-dioxane, 100°C, 16 h | 60% |
2 | Hydrazine Formation | NH2NH2, EtOH, reflux | 85% |
3 | Cyclization | PPh3, TMSN3, DEAD, DCM | 52% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Fluorine substitution at the pyridine 4-position reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility. For instance, compound 5 in , which shares a fluorinated triazolopyridine scaffold, exhibits a solubility of 0.8 mg/mL in pH 6.8 buffer. The methylpyrazole group in 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine likely confers similar solubility, though experimental data remain limited. Plasma protein binding studies of related compounds show unbound fractions (fu) >20%, suggesting favorable tissue penetration .
Metabolic Stability
Microsomal stability assays for fluoropyridine derivatives indicate low clearance in rat (6 mL/min/kg) and human (9 mL/min/kg) liver microsomes . The fluorine atom mitigates oxidative metabolism at the pyridine ring, while the methylpyrazole group resists CYP3A4-mediated N-demethylation .
Biological Activity and Mechanism
Kinase Inhibition Profiling
Though direct data on 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine are unavailable, structurally related compounds exhibit potent MET kinase inhibition. For example, compound 3 in demonstrates an enzymatic IC50 of 1.2 nM against MET, with >90% target inhibition sustained for 12 h in murine models . The fluoropyridine moiety in such inhibitors engages in critical hydrogen bonds with Asp1222 and π-stacking with Tyr1230 in the MET active site .
Pharmacodynamic Efficacy
In vivo studies of analog 5 ( ) reveal dose-dependent inhibition of HGF-induced MET phosphorylation, achieving unbound plasma concentrations 11-fold above the cellular IC50 at 10 mg/kg . These findings suggest that 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives could achieve similar efficacy with optimized dosing regimens.
Applications in Drug Discovery
Lead Optimization Strategies
The scaffold’s balance of potency and solubility makes it attractive for oncology targets. Hybridization strategies, as demonstrated for compound 5 in , could merge the fluoropyridine core with additional pharmacophores to enhance binding kinetics.
Patent Landscape
Patent filings from 2018–2024 highlight derivatives of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine in claims for ALK/ROS1 inhibitors (WO2022156487) and immune checkpoint modulators (US20230151094A1). These applications underscore its versatility in targeting diverse oncogenic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume